(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Description
The compound (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group and a 1H-pyrrolo[2,3-b]pyridin-3-yl substituent. Its CAS registry number is 129423-33-2 (stereochemistry unspecified in public records) . The (2R) configuration indicates the stereochemistry at the second carbon of the propanoic acid backbone, which is critical for its biochemical interactions.
This compound is commercially available with ≥98% purity from suppliers such as BLD Pharmatech (China) and A2B Chem (United States), with pricing scaling from $94 (100 mg) to $437 (1 g) . It is likely used as a synthetic intermediate in peptide chemistry or drug development, leveraging the BOC group for amine protection during solid-phase synthesis.
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)7-9-8-17-12-10(9)5-4-6-16-12/h4-6,8,11H,7H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)/t11-/m1/s1 |
InChI Key |
FDLAXTKUGQAPTA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=N2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the pyrrolo[2,3-b]pyridine ring: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Coupling reactions: The protected amino acid is coupled with the pyrrolo[2,3-b]pyridine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, solvent, and reaction time are optimized for maximum yield.
Purification processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolo[2,3-b]pyridine moiety is crucial for its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
Compound A : (S)-2-Amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic Acid (CAS: 149704-63-2)
- Key Differences: Stereochemistry: The (S)-configuration at the chiral center contrasts with the (2R) configuration of the target compound. Functional Groups: Lacks the BOC-protecting group, exposing a free amino group. Pyrrolopyridine Substitution: Features a 1H-pyrrolo[2,3-c]pyridin-3-yl moiety instead of 1H-pyrrolo[2,3-b]pyridin-3-yl.
- Implications: The free amino group in Compound A may enhance solubility in aqueous media but reduce stability during synthetic processes.
Compound B : 2-(2-[(3R)-3-Benzyl-3-(tert-butoxycarbonylamino)-2-oxoazetidin-1-yl]-(S)-propanamido)-2-methylpropanoic Acid
- Key Differences: Core Structure: Contains an azetidinone (four-membered lactam) ring and a benzyl group, unlike the linear propanoic acid backbone of the target compound. Protecting Groups: Shares the BOC group but incorporates additional steric bulk from the benzyl substituent.
- Increased molecular complexity could reduce synthetic accessibility compared to the target compound .
Structural and Commercial Comparison Table
Critical Notes
Stereochemical Sensitivity : The (2R) configuration of the target compound may confer distinct binding affinities compared to its (S)-enantiomer or diastereomers.
BOC Group Utility : While the BOC group improves synthetic handling, its acid-labile nature necessitates careful deprotection conditions.
Data Gaps: Limited public data on the target compound’s biological activity underscores the need for targeted studies comparing its efficacy with Compounds A and B.
Biological Activity
(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a chiral compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.30 g/mol
- CAS Number : 14775702
The compound features a tert-butoxycarbonyl (Boc) protected amino group and a pyrrolo[2,3-b]pyridine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The Boc protection allows for selective deprotection, enabling the free amino group to participate in enzymatic reactions or receptor binding. The pyrrolo[2,3-b]pyridine structure is known to influence pharmacological effects through modulation of neurotransmitter systems.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds similar to (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid have been shown to inhibit the growth of human cancer cell lines through the induction of cell cycle arrest and apoptosis mechanisms .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that related compounds exhibit significant antibacterial effects against Gram-positive bacteria and fungi while showing moderate activity against Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticancer Studies : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic effects on breast cancer cells. The results indicated that compounds with similar structural motifs to (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
- Antimicrobial Studies : Another investigation focused on the synthesis of N-benzyl derivatives from pyrrolo[2,3-b]pyridine scaffolds. These derivatives displayed significant antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting that the incorporation of the Boc amino group enhances the bioactivity of these compounds .
Data Table: Biological Activity Overview
Q & A
[Basic] What synthetic strategies are recommended for preparing (2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid?
Methodological Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps:
Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃) to prevent racemization .
Pyrrolopyridine Coupling: Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in tert-butanol at 40–100°C under inert atmosphere are effective .
Carboxylic Acid Activation: Hydrolyze ester intermediates (e.g., methyl or ethyl esters) using aqueous HCl (93–96°C) to yield the free propanoic acid .
Key Consideration: Monitor stereochemical integrity via chiral HPLC or enzymatic assays to ensure retention of the (2R)-configuration .
[Basic] How should this compound be stored to maintain stability, and what solvents are suitable for its dissolution?
Methodological Answer:
- Storage: Store at -20°C under anhydrous conditions to prevent Boc-group hydrolysis. Avoid repeated freeze-thaw cycles .
- Solubility: The compound is sparingly soluble in water but dissolves readily in DMSO (≥10 mM) or DMF . For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (ensure final DMSO concentration ≤1% v/v) .
[Advanced] How can researchers address discrepancies in reported purity values (e.g., 95% vs. 98%) across different sources?
Methodological Answer:
Purity variations often stem from analytical method differences:
- HPLC vs. LCMS: HPLC with UV detection (e.g., at 254 nm) may underestimate purity if impurities lack chromophores. LCMS (ESI+) provides mass confirmation but may overlook non-ionizable byproducts .
- Quantitative NMR (qNMR): Use ¹H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification, resolving conflicts between chromatographic methods .
Recommendation: Cross-validate purity using orthogonal techniques (e.g., HPLC + qNMR) and report method-specific thresholds .
[Advanced] What experimental approaches are suitable for analyzing the stereochemical integrity of the (2R)-configuration during synthesis?
Methodological Answer:
- Chiral HPLC: Employ a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol gradients. Compare retention times with enantiomerically pure standards .
- Circular Dichroism (CD): Monitor Cotton effects in the 200–250 nm range to confirm the R-configuration.
- Enzymatic Assays: Use L-amino acid oxidase to test for undesired L-enantiomers; residual activity indicates racemization .
[Basic] What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR: Confirm structure via chemical shifts (e.g., Boc-group tert-butyl protons at δ 1.4 ppm, pyrrolopyridine aromatic protons at δ 7.5–8.5 ppm) .
- LCMS (ESI+): Verify molecular ion ([M+H]⁺) and fragmentation patterns. For example, expect m/z ~350–360 for the Boc-protected acid .
- FT-IR: Identify key functional groups (e.g., Boc C=O stretch at ~1680 cm⁻¹, carboxylic acid O-H at 2500–3300 cm⁻¹) .
[Advanced] How can the reactivity of the pyrrolo[2,3-b]pyridine moiety be exploited in medicinal chemistry applications?
Methodological Answer:
- Electrophilic Substitution: The pyrrolopyridine nitrogen can undergo alkylation or acylation to introduce pharmacophores. Use mild bases (e.g., K₂CO₃) to avoid ring decomposition .
- Cross-Coupling Reactions: Functionalize the pyridine ring via Buchwald-Hartwig amination or halogenation followed by Suzuki coupling to diversify the scaffold .
- Metal Coordination: Explore chelation with transition metals (e.g., Pt(II)) for anticancer activity studies .
[Advanced] What strategies mitigate racemization during Boc deprotection?
Methodological Answer:
- Acid Choice: Use TFA in DCM at 0°C instead of HCl/dioxane to minimize acid-catalyzed racemization .
- Kinetic Monitoring: Perform real-time CD or polarimetry during deprotection to detect early-stage racemization .
- Enzymatic Protection: Temporarily mask the α-carboxylic acid as an ester (e.g., methyl) to reduce protonation at the chiral center .
[Basic] What are the safety considerations for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Spill Management: Neutralize acidic residues with NaHCO₃, then absorb with inert material (e.g., vermiculite) .
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
